molecular formula C17H16N6OS B2434106 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892750-06-0

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2434106
CAS No.: 892750-06-0
M. Wt: 352.42
InChI Key: OMTKPXGQGPNNCV-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropylphenyl group, a thiophenyl group, and a triazolyl group

Preparation Methods

The synthesis of 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophenyl halide reacts with a boronic acid or stannane derivative.

    Introduction of the isopropylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thiophenyl group is targeted.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. For example, halogenation reactions can introduce halogen atoms to the phenyl or thiophenyl rings.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures, potentially leading to the synthesis of novel heterocyclic compounds.

Scientific Research Applications

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets can be explored through structure-activity relationship (SAR) studies.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also be incorporated into polymers or other materials to enhance their performance.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions. Its ability to form stable complexes with metal ions can be exploited in bioinorganic chemistry.

    Industrial Applications: The compound may find use in various industrial applications, such as in the synthesis of specialty chemicals or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at a receptor, modulating its signaling pathways.

The compound’s interactions with biological targets can be studied using various techniques, such as molecular docking, enzyme assays, and cell-based assays. These studies can provide insights into the compound’s binding affinity, selectivity, and overall pharmacological profile.

Comparison with Similar Compounds

1-[4-(propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(4-methylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of an isopropyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-isopropylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a furan ring instead of a thiophene ring, which may influence its electronic properties and interactions with biological targets.

    1-(4-isopropylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-thiol:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-10(2)11-5-7-12(8-6-11)23-15(18)14(20-22-23)17-19-16(21-24-17)13-4-3-9-25-13/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTKPXGQGPNNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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